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Compound of Interest

2-(1,3-Benzodioxol-5-
Compound Name: ) )
yloxy)propanoic acid

Cat. No.: B011553

An In-depth Technical Guide to the Structural Elucidation of 2-(1,3-Benzodioxol-5-
yloxy)propanoic acid using NMR and Mass Spectrometry

Executive Summary

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance
(NMR) and mass spectrometry (MS) data for 2-(1,3-Benzodioxol-5-yloxy)propanoic acid
(CAS 106690-34-0).[1][2] As a molecule featuring an aryloxypropanoic acid moiety, its precise
structural characterization is crucial for its application in chemical research and development.
This document, intended for researchers and drug development professionals, details the
theoretical basis and practical application of advanced spectroscopic techniques for
unambiguous structure confirmation. We present a detailed interpretation of tH NMR, 3C NMR,
and correlation spectroscopy, alongside an in-depth analysis of the compound's mass
spectrometric fragmentation pathways. All methodologies are presented with a focus on
experimental rationale and data integrity, providing a self-validating framework for analysis.

Introduction and Molecular Structure

2-(1,3-Benzodioxol-5-yloxy)propanoic acid belongs to the class of aryloxypropanoic acids,
compounds noted for their diverse biological activities and utility as synthetic intermediates.[3]
The molecule incorporates several key structural features: a benzodioxole (or
methylenedioxyphenyl) ring system, an ether linkage, a chiral center at the propanoic acid
alpha-carbon, and a carboxylic acid functional group. Accurate spectroscopic analysis is

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b011553?utm_src=pdf-interest
https://www.benchchem.com/product/b011553?utm_src=pdf-body
https://www.benchchem.com/product/b011553?utm_src=pdf-body
https://www.benchchem.com/product/b011553?utm_src=pdf-body
https://wap.guidechem.com/encyclopedia/2-1-3-benzodioxol-5-yloxy-prop-dic448147.html
https://www.bocsci.com/product/2-1-3-benzodioxol-5-yloxy-propanoic-acid-cas-106690-34-0-199906.html
https://www.benchchem.com/product/b011553?utm_src=pdf-body
https://www.researchgate.net/figure/Selected-examples-of-practically-valuable-2-aryloxy-acids-and-their-derivatives_fig1_340467533
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

essential to confirm the connectivity and chemical environment of each atom within the
molecule.

This guide will systematically deconstruct the expected spectroscopic signature of the
molecule, providing a predictive framework that can be applied to experimental data.

Molecular Structure and Numbering Scheme

For clarity in spectral assignments, the following numbering scheme will be used throughout
this guide.

Caption: Molecular structure and numbering of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity,
and stereochemistry of a molecule.[4] For 2-(1,3-Benzodioxol-5-yloxy)propanoic acid, *H
and 3C NMR, complemented by 2D correlation experiments, enable a full structural
assignment.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIls or DMSO-ds). The choice of solvent can slightly alter
chemical shifts.[4] DMSO-ds is often preferred for carboxylic acids to ensure the observation
of the acidic proton.

¢ Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

» Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
o Experiments:
o Standard *H NMR.

o Standard **C NMR with broadband proton decoupling.
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o 2D Correlation Spectroscopy (COSY) to establish *H-*H coupling networks.

o 2D Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their
directly attached carbons.

'H NMR Spectral Analysis (Predicted, 400 MHz, DMSO-
de)

The proton NMR spectrum is expected to show five distinct groups of signals:

o Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift,
typically d 12.0-13.0 ppm. This proton is exchangeable with D20.

e Aromatic Protons (C2'-H, C4'-H, C6'-H):

o

The benzodioxole ring system will display a characteristic pattern.

o

C6'-H: Expected around & 6.80 ppm. It will appear as a doublet, coupled only to C2'-H.

[¢]

C2'-H: Expected around 6 6.65 ppm. It will appear as a doublet, coupled to C6'-H.

[¢]

C4'-H: Expected around o 6.40 ppm. It will appear as a singlet or a narrowly split doublet
of doublets, being meta to the other two aromatic protons.

o Dioxole Protons (-OCH20-): The two equivalent protons of the methylenedioxy bridge will
produce a sharp singlet at approximately & 5.95 ppm.

o Methine Proton (-CH-): The proton at the chiral center (Ca) is adjacent to an oxygen atom
and the carbonyl group, leading to a downfield shift. It is expected as a quartet around o 4.75
ppm due to coupling with the three methyl protons.

o Methyl Protons (-CHs): The three equivalent methyl protons (C[3) are coupled to the methine
proton and will appear as a doublet at approximately & 1.45 ppm.

13C NMR Spectral Analysis (Predicted, 100 MHz, DMSO-
de)
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The proton-decoupled 3C NMR spectrum should display 10 unique carbon signals,
corresponding to the 10 carbon atoms in the molecule.

Carbonyl Carbon (COOH): The carboxylic acid carbon is the most deshielded, appearing
around 6 174.0 ppm.

e Aromatic Carbons (C1' to C6'): Six distinct signals are expected in the aromatic region (o
100-155 ppm). The oxygen-substituted carbons (C1', C4', C5') will be the most downfield.

o C1', C4', C5" ~ o 140-155 ppm
o C2',C3,C6" ~0100-120 ppm
e Dioxole Carbon (-OCH20-): This carbon is characteristically found around & 101.5 ppm.

o Methine Carbon (-CH-): The Ca carbon, attached to the ether oxygen, is expected around &
72.0 ppm.

o Methyl Carbon (-CHs): The C[3 methyl carbon will be the most upfield signal, appearing
around 6 18.0 ppm.

Data Summary: Predicted NMR Assignments
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Assignment Predicted *H Shift Multiplicity Predicted **C Shift
(5 ppm) (5 ppm)

COOH 12.5 brs 174.0
c1 - - 152.0
Cc2 6.65 d 108.0
C3 - - 142.0
Cc4' 6.40 dd 102.0
C5' - - 148.0
C6' 6.80 d 115.0
-OCH:0- (C9) 5.95 s 101.5
-O-CH- (Ca/C7) 4.75 q 72.0
-CHs (CP/C8) 1.45 d 18.0

2D NMR Correlation Analysis

To validate the assignments, 2D NMR experiments are indispensable.

e COSY (Correlated Spectroscopy): This experiment reveals *H-'H spin-spin coupling
networks. The key expected correlation is between the methine proton (Ca-H, & ~4.75) and
the methyl protons (C(-Hs, & ~1.45). This confirms the propanoic acid side-chain structure.

Caption: Expected *H-'H COSY correlation for the propanoic acid moiety.

e HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their
directly bonded carbons. It would definitively link the proton signals to their corresponding
carbon signals listed in the table above (e.g., d 4.75 ppm proton signal correlates with & 72.0
ppm carbon signal).

Mass Spectrometry (MS)
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Mass spectrometry is a powerful technique for determining the molecular weight and elemental

formula of a compound and for deducing its structure through fragmentation analysis.[5]

Experimental Protocol: Mass Spectrometry

lonization Method: Electrospray ionization (ESI) is suitable for this polar, acidic molecule,
typically run in negative ion mode ([M-H]~) to deprotonate the carboxylic acid. Electron
ionization (EIl) can also be used, which would yield the molecular ion ([M]*<) and more
extensive fragmentation.[6]

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile/water) and introduced into the mass spectrometer via direct infusion or coupled
with liquid chromatography (LC).

Mass Analyzer: Data is acquired using a high-resolution mass analyzer such as a Time-of-
Flight (TOF) or Orbitrap to obtain accurate mass measurements, which aids in formula
determination.

Molecular lon and Fragmentation Analysis (El Mode)

The molecular formula is C10H100s, giving a monoisotopic mass of 210.0528 g/mol .

Molecular lon (M*+): In EI-MS, a distinct molecular ion peak is expected at m/z 210.

Key Fragmentation Pathways: The energetically unstable molecular ion will break down into
smaller, more stable fragments.[5] Common fragmentation patterns for carboxylic acids,
ethers, and aromatic systems guide the interpretation.[6]

Loss of Carboxyl Group: A primary fragmentation for carboxylic acids is the loss of the -
COOH group as a radical (45 Da), leading to a fragment at m/z 165.[6][7]

Alpha-Cleavage: Cleavage of the Ca-C(OOH) bond can result in the formation of a stable
acylium ion, though less common than the loss of the entire group.

Ether Bond Cleavage: The C-O ether bond can cleave, leading to two primary fragment ions:

o Benzodioxole Cation: Formation of the highly stable 1,3-benzodioxol-5-oxy cation at m/z
137. This is often a very prominent peak.
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o Propanoic Acid Side-Chain Cation: Formation of the [CH(CHs3)COOH]*« ion at m/z 88.

o McLafferty Rearrangement: A characteristic rearrangement for carboxylic acids, involving the

transfer of a gamma-hydrogen to the carbonyl oxygen, can lead to the elimination of a

neutral alkene and the formation of a radical cation. In this case, it would lead to a fragment

corresponding to sesamol at m/z 138.

Predicted Fragmentation Pathway

[C10H100s5]*e
m/z 210
Molecular lon

[CoHoOs]*
m/z 165

- «COOH (45 Da) |Ether Cleavage

McLafferty
Rearrangement

[C7Hs03]*
m/z 137
Benzodioxole Cation

[C7H6O3] e
m/z 138
Sesamol Radical Cation

Click to download full resolution via product page

Caption: Proposed major fragmentation pathways for 2-(1,3-Benzodioxol-5-yloxy)propanoic
acid in EI-MS.

Data Summary: Predicted Mass Spectrometry

Eragments
m/z

Proposed Formula

Identity / Loss

210 [C10H100s]*e Molecular lon (M*e)
165 [CoHs0s]* [M - COOH]J*
Sesamol radical cation
138 [C7He6O3]*e
(McLafferty product)
Benzodioxole cation (from
137 [C7H503]*

ether cleavage)
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Conclusion

The structural elucidation of 2-(1,3-Benzodioxol-5-yloxy)propanoic acid is straightforwardly
achieved through the combined application of NMR spectroscopy and mass spectrometry. 1H
and 3C NMR provide a detailed map of the carbon-hydrogen framework, with characteristic
chemical shifts for the benzodioxole, ether, and propanoic acid moieties. 2D correlation
experiments like COSY serve to confirm the connectivity of the aliphatic side chain. Mass
spectrometry confirms the molecular weight (m/z 210) and reveals characteristic fragmentation
patterns, including the loss of the carboxyl group and the formation of a stable benzodioxole
cation (m/z 137), which corroborate the proposed structure. This integrated spectroscopic
approach ensures a high degree of confidence in the compound's identity and purity, a critical
requirement for its use in scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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